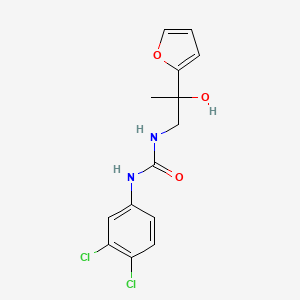

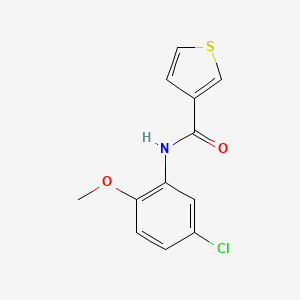

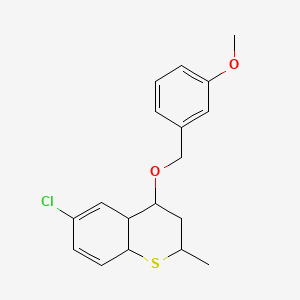

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of polysubstituted furans, such as the furan component in the compound, can be achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring attached to a urea group, which is further substituted with a dichlorophenyl group.Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its versatile structure. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in protodeboronation reactions .科学的研究の応用

Electro-Fenton Degradation of Antimicrobials

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, as part of the triclocarban compound, has been studied for its degradation using electro-Fenton systems. These systems utilize hydroxyl radicals generated on anode surfaces and in the medium through Fenton's reaction for the degradation process. This method has shown effectiveness in the complete removal of triclosan and triclocarban from aqueous solutions, highlighting the potential of electro-Fenton systems in treating water contaminated with antimicrobials (Sirés et al., 2007).

Corrosion Inhibition

The compound has also been investigated for its role in inhibiting corrosion in mild steel within hydrochloric acid solutions. Studies have indicated that derivatives of this compound act as mixed-type inhibitors, effectively reducing the corrosion rate of mild steel. This suggests its potential application in protecting metallic structures against acidic corrosion (Bahrami & Hosseini, 2012).

Enzymatic Polymerization for Biobased Polyesters

The furan component of the compound, specifically 2,5-bis(hydroxymethyl)furan, has been utilized in the enzymatic synthesis of biobased polyesters. These polyesters are synthesized using Candida antarctica Lipase B and exhibit properties that are comparable to those of polyesters derived from petroleum-based monomers. This opens up new avenues for the creation of sustainable and environmentally friendly materials (Jiang et al., 2014).

Lipase-Catalyzed Asymmetric Acylation

Another interesting application is the lipase-catalyzed asymmetric acylation of racemic 1-(furan-2-yl)ethanols derived from the furan component. This process allows for the enantioselective preparation of compounds, which could have implications in the synthesis of pharmaceuticals and fine chemicals, showcasing the versatility of the furan moiety in synthetic organic chemistry (Hara et al., 2013).

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSCQSZOHJBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2424385.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2424406.png)